chemical structure of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
chemical structure of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
[1][2][3][4][5]
Executive Summary
4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS: 1250229-89-0) is a specialized halogenated salicylamide derivative utilized primarily as a pharmacophore fragment and intermediate in medicinal chemistry.[1][2][3][4][5] Its structure features a 4-bromosalicylic acid core functionalized with an unsymmetrical tertiary amide (
This guide details the molecule's physicochemical properties, synthetic pathways, and structural dynamics. Special attention is given to the intramolecular hydrogen bonding characteristic of salicylamides, which significantly influences its lipophilicity and receptor binding affinity, as well as the rotameric behavior observable in NMR spectroscopy.
Chemical Identity & Physicochemical Profile[1][6][7][8][9][10][11][12][13]
Core Identifiers
| Parameter | Detail |
| CAS Number | 1250229-89-0 |
| IUPAC Name | 4-bromo- |
| Molecular Formula | C |
| Molecular Weight | 258.11 g/mol |
| SMILES | CCN(C)C(=O)C1=C(C=C(C=C1)Br)O |
| InChI Key | SVPOAFUQJSDMQW-UHFFFAOYSA-N (Analogous base) |
Calculated Physicochemical Properties
The following data points are critical for evaluating "drug-likeness" and formulation requirements.
| Property | Value (Est.) | Significance |
| cLogP | 2.4 – 2.8 | Moderate lipophilicity; suitable for CNS penetration or oral bioavailability. |
| TPSA | ~49 Å | Low polar surface area suggests good membrane permeability. |
| pKa (Phenol) | ~8.0 – 8.5 | Slightly more acidic than phenol (9.95) due to the electron-withdrawing amide and bromine. |
| H-Bond Donors | 1 (Phenol OH) | The OH is often "masked" by internal bonding. |
| H-Bond Acceptors | 2 (C=O, OH) | The carbonyl oxygen is the primary acceptor. |
Structural Analysis & Dynamics
The "Pseudo-Macrocycle" Effect
A defining feature of 2-hydroxybenzamides (salicylamides) is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the amide carbonyl oxygen.
-
Conformational Lock: This interaction creates a stable 6-membered pseudo-ring, planarizing the molecule and reducing the rotational freedom of the amide bond relative to the phenyl ring.
-
Lipophilicity Boost: By "hiding" the polar protons and lone pairs within this internal bond, the molecule exhibits a higher effective lipophilicity (LogD) than predicted by sum-of-fragments methods, enhancing passive transport across lipid bilayers.
Amide Rotamerism
The tertiary amide nitrogen bears two different alkyl groups (Methyl and Ethyl). Due to the partial double-bond character of the C–N amide bond, rotation is restricted at room temperature.
-
NMR Consequence: In
H NMR, this molecule will likely appear as a mixture of two rotamers (cis and trans relative to the carbonyl oxygen) in a ratio often ranging from 1:1 to 3:1. Signals for the -methyl and -ethyl groups will appear duplicated or broadened.
Structural Visualization
The following diagram illustrates the intramolecular hydrogen bonding and the electronic effects of the bromine substituent.
Figure 1: Structural dynamics highlighting the stabilizing H-bond and rotameric potential.
Synthetic Protocol
Retrosynthetic Analysis
The most reliable route to 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is the direct amidation of 4-bromosalicylic acid . While acid chloride routes are possible, they risk polymerization of the unprotected hydroxy acid. Modern coupling agents (HATU/EDCI) are preferred for their mildness and selectivity.
Recommended Workflow (HATU Coupling)
This protocol ensures high yield and minimizes O-acylation side products.
Reagents:
-
Starting Material: 4-Bromosalicylic acid (1.0 equiv)
-
Amine:
-Ethylmethylamine (1.2 equiv) -
Coupling Agent: HATU (1.1 equiv) or EDCI/HOBt
-
Base: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step Procedure:
-
Activation: Dissolve 4-bromosalicylic acid in dry DMF (0.2 M concentration) under an inert atmosphere (
). Add DIPEA and stir for 5 minutes. -
Coupling: Add HATU in one portion. Stir for 10–15 minutes to form the activated ester. Note: The phenolic OH is less nucleophilic than the amine and typically does not interfere under these conditions.
-
Addition: Add
-ethylmethylamine dropwise. -
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO
(to remove unreacted acid), and brine. -
Purification: Dry over Na
SO , concentrate, and purify via flash column chromatography (Gradient: 0 40% EtOAc in Hexanes).
Figure 2: Optimized synthetic pathway using HATU coupling chemistry.
Analytical Characterization (Expected Data)
Researchers should validate the synthesized compound using the following spectral fingerprints.
H NMR (400 MHz, DMSO- )
- 10.0–11.0 ppm (1H, s, broad): Phenolic OH (Deshielded due to intramolecular H-bond).
-
7.0–7.5 ppm (3H, m): Aromatic protons. Expect an ABX system or similar pattern characteristic of 1,2,4-substitution.
-
H-3 (doublet, meta to Br)
-
H-5 (doublet of doublets, ortho to Br)
-
H-6 (doublet, ortho to Carbonyl)
-
-
3.1–3.5 ppm (2H, q/m):
-CH of the ethyl group. Note: Likely split into two sets of signals due to rotamers. -
2.8–3.0 ppm (3H, s):
-CH . Note: Likely appears as two singlets of unequal intensity (rotamers). -
1.0–1.2 ppm (3H, t): Terminal CH
of the ethyl group.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Expect peaks at 258.0 and 260.0 m/z with a 1:1 intensity ratio, characteristic of the Br and Br isotope pattern.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[6]
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
-
Storage: Store at 2–8°C, protected from light. Halogenated compounds can be light-sensitive over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1250229-89-0, 4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1245563-10-3|4-Bromo-2-ethoxy-N-ethylbenzamide|BLD Pharm [bldpharm.com]
- 3. 5428-40-0|4-Bromo-2-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 4. 1866001-52-6|Azetidin-1-yl(5-bromo-2-methoxyphenyl)methanone|BLD Pharm [bldpharm.com]
- 5. 1257664-97-3|(4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 6. N-Ethyl-2-hydroxybenzamide | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
